N-Hydroxy-4-(methylamino)azobenzene

Beschreibung

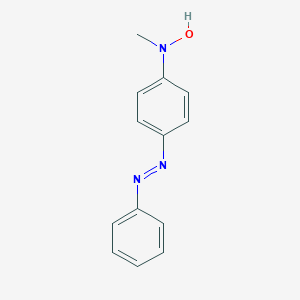

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1910-36-7 |

|---|---|

Molekularformel |

C13H13N3O |

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

N-methyl-N-(4-phenyldiazenylphenyl)hydroxylamine |

InChI |

InChI=1S/C13H13N3O/c1-16(17)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10,17H,1H3 |

InChI-Schlüssel |

QZCFCYBJIPGALJ-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

Kanonische SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

Synonyme |

N-hydroxy-4-(methylamino)azobenzene N-hydroxy-n-methyl-4-aminoazobenzene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Hydroxy-4-(methylamino)azobenzene: Synthesis, Characterization, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a crucial metabolite of the carcinogenic azo dye N-methyl-4-aminoazobenzene (MAB). Its high reactivity and ability to form adducts with macromolecules, particularly DNA, are central to the genotoxic and carcinogenic properties of its parent compound. This technical guide provides a comprehensive overview of N-HO-MAB, including a proposed synthesis protocol, characterization methods, and a detailed examination of its role in metabolic activation pathways leading to carcinogenesis. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and cancer research who are investigating the mechanisms of chemical carcinogenesis and the biological activities of reactive metabolites.

Introduction

Azo dyes are a significant class of organic compounds used extensively in various industries. However, a number of these compounds, particularly those containing amino groups, have been identified as potent carcinogens. The carcinogenicity of these dyes is often not due to the parent molecule itself but rather to the formation of reactive metabolites within the body. This compound is the N-hydroxylated metabolite of N-methyl-4-aminoazobenzene, a well-studied hepatocarcinogen. The introduction of the hydroxyl group on the nitrogen atom dramatically alters the electronic properties of the molecule, rendering it a potent electrophile capable of covalent adduction to nucleophilic sites on cellular macromolecules. Understanding the synthesis, properties, and biological fate of N-HO-MAB is therefore critical for elucidating the mechanisms of azo dye-induced cancer and for developing strategies for risk assessment and prevention.

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)azobenzene (Precursor)

This procedure is adapted from standard methods for azo coupling reactions.

-

Diazotization of Aniline:

-

Dissolve aniline (1.0 eq) in 3 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.

-

-

Azo Coupling:

-

In a separate flask, dissolve N-methylaniline (1.0 eq) in ethanol.

-

Cool the N-methylaniline solution to 0-5 °C.

-

Slowly add the cold benzenediazonium chloride solution to the N-methylaniline solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

-

A colored precipitate of 4-(methylamino)azobenzene should form.

-

Isolate the product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol.

-

Step 2: N-Oxidation of 4-(Methylamino)azobenzene

This proposed protocol is based on general methods for the oxidation of secondary arylamines.

-

Oxidation:

-

Dissolve the synthesized 4-(methylamino)azobenzene (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

-

Work-up and Purification:

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to isolate this compound. Due to the potential instability of N-arylhydroxylamines, it is advisable to perform the purification at low temperatures and handle the product under an inert atmosphere.

-

Characterization

Specific experimental characterization data for this compound is scarce in the literature. The following are expected characterization methods and potential data based on the structure and properties of similar compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃N₃O |

| Molecular Weight | 227.26 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Expected to be lower than the parent amine and may decompose upon heating. |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and a broad singlet for the N-hydroxyl proton. The chemical shifts of the aromatic protons adjacent to the N-hydroxy-methylamino group would be influenced by the hydroxyl group.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons and the N-methyl carbon. The carbon attached to the nitrogen is expected to be deshielded.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 227. The fragmentation pattern would likely involve cleavage of the N-O bond and fragmentation of the azobenzene backbone.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), N-H bending, C-H stretching of the aromatic and methyl groups, and the N=N stretching of the azo group.

UV-Visible Spectroscopy:

-

The UV-Vis spectrum in a suitable solvent like ethanol is expected to show absorption maxima characteristic of the azobenzene chromophore, likely in the range of 320-450 nm.

Biological Activity and Signaling Pathway

The primary biological significance of this compound lies in its role as a proximate carcinogen in the metabolic activation of 4-(methylamino)azobenzene.

Metabolic Activation Pathway

The carcinogenicity of MAB is initiated by its metabolic conversion to reactive electrophiles that can bind to cellular macromolecules. The N-hydroxylation of MAB is a critical step in this activation process.[1]

Caption: Metabolic activation of 4-(methylamino)azobenzene to a DNA-reactive species.

Genotoxicity and Carcinogenicity

This compound is considered a proximate carcinogen because it can be further metabolized to a more reactive "ultimate carcinogen." This often involves the esterification of the hydroxyl group by sulfotransferases or acetyltransferases to form unstable sulfate or acetate esters.[1] These esters can spontaneously dissociate to form a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine and the N6 position of adenine.[2]

The formation of these bulky DNA adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis. The rate of N-hydroxylation of aminoazo dyes has been shown to correlate with their carcinogenic activity.[3]

Conclusion

This compound is a key reactive metabolite in the carcinogenesis of its parent compound, 4-(methylamino)azobenzene. While its direct synthesis and isolation are challenging due to its inherent reactivity, plausible synthetic routes can be designed based on established organic chemistry principles. The primary biological significance of this compound is its role as a proximate carcinogen, leading to the formation of DNA adducts and subsequent genetic mutations. This technical guide provides a foundational understanding of the synthesis, characterization, and biological implications of this compound, which is essential for researchers working to unravel the mechanisms of chemical carcinogenesis and to develop safer chemicals and pharmaceuticals. Further research is warranted to isolate and fully characterize this important metabolite to better understand its precise role in toxicology and disease.

References

- 1. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A correlation of the rate of N-hydroxylation of aminoazo dyes with their carcinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Hydroxy-4-(methylamino)azobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-(methylamino)azobenzene, also known as N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), is a crucial metabolic intermediate of the hepatocarcinogenic azo dye, N-methyl-4-aminoazobenzene (MAB). Understanding its physical, chemical, and biological properties is paramount for research into the mechanisms of chemical carcinogenesis and the development of potential mitigative strategies. This technical guide provides a comprehensive overview of N-HO-MAB, including its physicochemical characteristics, detailed experimental protocols for its study, and a visualization of its central role in the metabolic activation pathway leading to genotoxicity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃O | N/A |

| Molecular Weight | 227.26 g/mol | N/A |

| CAS Number | 1910-36-7 | N/A |

| Appearance | Yellow-orange solid (presumed) | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO. Poorly soluble in water. | Inferred from related compounds |

| UV-Vis λmax | ~380-400 nm in organic solvents | Inferred from structural similarity to other aminoazobenzenes |

Metabolic Activation and Genotoxicity

This compound is not a primary carcinogen but a proximate carcinogen, requiring metabolic activation to exert its genotoxic effects. The primary pathway involves its formation from N-methyl-4-aminoazobenzene (MAB) and its subsequent conversion to a highly reactive electrophile that can form covalent adducts with cellular macromolecules, including DNA.

Metabolic Activation Pathway

The metabolic activation of MAB to a DNA-binding species is a multi-step process primarily occurring in the liver.

N-Hydroxy-4-(methylamino)azobenzene: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a proximate carcinogenic metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). Its biological activity is intrinsically linked to its metabolic activation into a highly reactive electrophile that can interact with cellular macromolecules, leading to genotoxicity and tumorigenesis. This technical guide provides an in-depth overview of the mechanism of action of N-HO-MAB, focusing on its metabolic activation, interaction with cellular targets, and the subsequent biological consequences. The information is presented to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Activation of this compound

The carcinogenicity of N-HO-MAB is not inherent to the molecule itself but is a consequence of its metabolic transformation into a reactive sulfuric acid ester. This activation is a multi-step process primarily occurring in the liver.

The initial step is the N-oxidation of the parent compound, N-methyl-4-aminoazobenzene (MAB), to N-HO-MAB. This reaction is catalyzed by hepatic microsomal flavoprotein mixed-function amine oxidases.[1] Subsequently, N-HO-MAB undergoes O-sulfonation, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor.[2] This enzymatic step is critical for the bioactivation of N-HO-MAB.

The product of this sulfonation is the unstable sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate. This ester readily undergoes heterolytic cleavage to form a highly reactive and electrophilic nitrenium ion. It is this ultimate carcinogen that is responsible for the covalent modification of cellular nucleophiles, including DNA, RNA, and proteins.[2]

In the absence of a nucleophilic target, the metabolically formed N-methyl-4-aminoazobenzene-N-sulfate can be reduced back to MAB by N-HO-MAB itself. In this process, N-HO-MAB is oxidized, potentially through a nitrone intermediate, to products including N-hydroxy-4-aminoazobenzene and formaldehyde.[2]

References

An In-depth Technical Guide on N-Hydroxy-4-(methylamino)azobenzene and its Metabolically Relevant Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and experimental protocols related to N-Hydroxy-4-(methylamino)azobenzene and its closely studied analogue, N-hydroxy-N-methyl-4-aminoazobenzene. Due to the limited availability of specific data for this compound, this document focuses on the wealth of information available for N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), a compound of significant interest in toxicological and metabolic research.

Chemical Identification and Properties

Table 1: Physicochemical Data of N-hydroxy-N-methyl-4-aminoazobenzene and Related Compounds

| Property | N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) | 4-Hydroxy-4'-dimethylaminoazobenzene |

| CAS Number | Not explicitly found | 2496-15-3[1][2][3][4] |

| Molecular Formula | C13H13N3O | C14H15N3O[1][2][3] |

| Molecular Weight | 227.26 g/mol | 241.29 g/mol [1][2][3] |

| IUPAC Name | N-(4-(phenyldiazenyl)phenyl)-N-methylhydroxylamine | 4-((4-(dimethylamino)phenyl)diazenyl)phenol[1] |

| Canonical SMILES | CN(O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[1][2] |

| Melting Point | Not available | 200 °C[2][4] |

| Boiling Point | Not available | 391.1°C at 760mmHg[2] |

| pKa | Not available | 8.85±0.15 (Predicted)[2] |

Metabolic Pathway of N-hydroxy-N-methyl-4-aminoazobenzene

The hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) is a critical area of study due to its implications in carcinogenesis. The primary metabolic activation pathway involves its conversion to a highly reactive sulfuric acid ester.

Hepatic cytosols catalyze the O-sulfonation of N-HO-MAB in a reaction dependent on 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[5] The resulting product, N-methyl-4-aminoazobenzene-N-sulfate, is unstable and can react with various nucleophiles.[5] For instance, it reacts with guanosine to form N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene and with methionine to yield a sulfonium derivative that decomposes to 3-methylmercapto-N-methyl-4-aminoazobenzene.[5] This reactive ester can also bind to ribosomal RNA.[5]

In the absence of other nucleophiles, the metabolically formed N-methyl-4-aminoazobenzene-N-sulfate can be reduced by N-HO-MAB back to N-methyl-4-aminoazobenzene.[5] In this process, N-HO-MAB is oxidized, likely through a nitrone intermediate, to products including N-hydroxy-4-aminoazobenzene and formaldehyde.[5]

Experimental Protocols

This protocol is based on the methodology described for measuring the hepatic sulfotransferase activity for N-HO-MAB.[5]

Objective: To quantify the PAPS-dependent O-sulfonation of N-hydroxy-N-methyl-4-aminoazobenzene by hepatic cytosols.

Materials:

-

N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB)

-

3'-phosphoadenosine 5'-phosphosulfate (PAPS)

-

Hepatic cytosol preparations (e.g., from rat, rabbit, guinea pig, mouse, hamster)

-

Buffer solution with appropriate pH

-

Nucleophilic trapping agents (e.g., guanosine, methionine)

-

Reaction quenching solution (e.g., perchloric acid)

-

Analytical system for product quantification (e.g., HPLC)

Procedure:

-

Prepare a reaction mixture containing the hepatic cytosol, N-HO-MAB, and a nucleophilic trapping agent in a suitable buffer.

-

Initiate the enzymatic reaction by adding PAPS to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding a quenching solution.

-

Process the sample to remove precipitated proteins (e.g., centrifugation).

-

Analyze the supernatant for the formation of specific adducts (e.g., N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene) using an appropriate analytical method like HPLC.

-

Quantify the product formation and express the sulfotransferase activity, for example, in nmol of product formed per minute per mg of protein.

Comparative Studies: The sulfotransferase activities can be compared across different species. For instance, the hepatic N-HO-MAB sulfotransferase activities have been reported in the order of: male rat > female rat, male rabbit, male guinea pig, male mouse > male hamster.[5]

Biological and Toxicological Significance

The metabolic activation of N-HO-MAB to a reactive electrophile that can form adducts with DNA (e.g., guanosine) and RNA is a key mechanism of its carcinogenicity. Understanding the factors that influence the activity of the sulfotransferases involved in this bioactivation is crucial for assessing the carcinogenic risk of N-methyl-4-aminoazobenzene and related compounds.

The differential sulfotransferase activities observed across species and sexes suggest a potential basis for varying susceptibilities to the carcinogenic effects of these compounds.[5] Further research into the inhibition or induction of these enzymes could provide avenues for mitigating the toxic effects of such arylamines.

Antimicrobial Potential of Related Azobenzene Compounds

While direct antimicrobial studies on this compound are not available, other hydroxy-azobenzene derivatives have demonstrated antimicrobial properties. For example, 4,4'-dihydroxy-azobenzene has shown in vitro antimicrobial activity against Staphylococcus aureus and Staphylococcus pseudintermedius.[6] Azo compounds, in general, are being explored for various biological activities, including antimicrobial, antiviral, and anticancer effects.[7] The photoisomerization properties of azobenzenes also offer potential for the light-controlled activation of antimicrobial agents.[7]

This guide provides a foundational understanding of this compound by leveraging data from its close analogue, N-hydroxy-N-methyl-4-aminoazobenzene. The provided metabolic pathways and experimental protocols serve as a valuable resource for researchers in toxicology, drug metabolism, and medicinal chemistry. Further investigation is warranted to fully characterize the specific properties and biological activities of this compound itself.

References

- 1. 4-Hydroxy-4'-dimethylaminoazobenzene | C14H15N3O | CID 97486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-4'-dimethylaminoazobenzene|lookchem [lookchem.com]

- 3. 4-Hydroxy-4'-dimethylaminoazobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. guidechem.com [guidechem.com]

- 5. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Emergence of a Key Metabolite: Early Discovery and Historical Context of N-Hydroxy-4-(methylamino)azobenzene

For researchers, scientists, and drug development professionals, understanding the historical context of a compound can provide critical insights into its significance. N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB), a pivotal metabolite in the study of chemical carcinogenesis, was not the product of a targeted synthesis program but rather an outcome of intensive investigations into the metabolic fate of aminoazo dyes in the mid-20th century. Its discovery was intrinsically linked to the pioneering work of researchers like James and Elizabeth Miller, who sought to unravel the mechanisms by which certain chemicals induce cancer.

The story of N-HO-MAB begins with the study of its parent compound, N-methyl-4-aminoazobenzene (MAB), a known hepatocarcinogen. Early research in the 1940s and 1950s by the Millers and their contemporaries established that aminoazo dyes undergo metabolic transformations within the body, and that these transformations are crucial for their carcinogenic activity. A key hypothesis that emerged from their work was that the parent compounds themselves were not the ultimate carcinogens, but were converted into reactive electrophilic metabolites that could then interact with cellular macromolecules like DNA, RNA, and proteins, initiating the carcinogenic process.

The search for these "ultimate carcinogens" led to the investigation of various metabolic pathways, including N-demethylation and ring-hydroxylation. However, it was the exploration of N-oxidation that proved to be a critical turning point.

The First Identification and Synthesis

While the concept of N-hydroxylation as an activating metabolic step for aromatic amines was developing, the definitive identification and synthesis of this compound were reported in a 1976 paper by F. F. Kadlubar, J. A. Miller, and E. C. Miller. Their research, published in Cancer Research, detailed the microsomal N-oxidation of MAB. This study provided the first concrete evidence that N-HO-MAB was an initial product of MAB's metabolism in the liver.

The synthesis of N-HO-MAB, as described in this seminal paper, was not a de novo creation but rather a replication of a biological process in a controlled laboratory setting. This was crucial for obtaining a pure standard of the metabolite, which could then be used to study its chemical properties and biological activity.

Physicochemical Properties

Early studies focused on characterizing the newly identified metabolite. The following table summarizes some of the key physicochemical properties of this compound and its parent compound.

| Property | This compound (N-HO-MAB) | N-Methyl-4-aminoazobenzene (MAB) |

| Molecular Formula | C₁₃H₁₃N₃O | C₁₃H₁₃N₃ |

| Molecular Weight | 227.26 g/mol | 211.26 g/mol |

| Appearance | Yellowish solid | Orange-yellow crystals |

| Melting Point | Not consistently reported in early literature | 87-88 °C |

Experimental Protocols

To facilitate a deeper understanding of the foundational research, the key experimental protocols for the enzymatic synthesis and subsequent analysis of N-HO-MAB are detailed below.

Protocol 1: Microsomal N-Oxidation of N-Methyl-4-aminoazobenzene

This protocol is based on the methods described by Kadlubar, Miller, and Miller (1976) for the in vitro enzymatic synthesis of N-HO-MAB.

Objective: To generate this compound through the action of liver microsomes on N-methyl-4-aminoazobenzene.

Materials:

-

Male rat liver microsomes

-

N-methyl-4-aminoazobenzene (MAB)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, the NADPH generating system, and MAB in potassium phosphate buffer.

-

Incubate the mixture at 37°C under an inert atmosphere to prevent auto-oxidation of the product.

-

After a predetermined incubation period (e.g., 30 minutes), terminate the reaction by adding ice-cold ethyl acetate.

-

Extract the metabolites into the ethyl acetate layer by vigorous mixing.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure at a low temperature.

-

The resulting residue contains N-HO-MAB, which can be further purified by chromatography.

Protocol 2: Thin-Layer Chromatography (TLC) for Metabolite Separation

This protocol outlines the method used to separate and identify N-HO-MAB from the reaction mixture.

Objective: To separate N-HO-MAB from its parent compound MAB and other metabolites.

Materials:

-

Silica gel TLC plates

-

Developing solvent (e.g., a mixture of benzene and ethyl acetate)

-

UV lamp for visualization

Procedure:

-

Spot the concentrated extract from Protocol 1 onto a silica gel TLC plate.

-

Develop the plate in a chamber containing the developing solvent.

-

After the solvent front has reached a sufficient height, remove the plate and allow it to air dry.

-

Visualize the separated spots under a UV lamp. N-HO-MAB will have a different retention factor (Rf value) compared to MAB and other metabolites, allowing for its identification.

Metabolic Activation and Carcinogenesis

The discovery of N-HO-MAB was a landmark in cancer research as it provided a crucial link in the chain of metabolic activation of aminoazo dyes. Subsequent research demonstrated that N-HO-MAB is a proximate carcinogen, meaning it is one step closer to the ultimate carcinogenic form.

Further metabolic activation, primarily through sulfation by sulfotransferases, converts N-HO-MAB into a highly reactive sulfuric acid ester. This unstable ester can then spontaneously decompose to form a reactive nitrenium ion, which is a potent electrophile. This nitrenium ion is considered the "ultimate carcinogen" as it readily reacts with nucleophilic sites on cellular macromolecules, most notably the guanine bases in DNA, to form DNA adducts. The formation of these adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer.

The following diagrams illustrate the key pathways involved in the metabolic activation of MAB and the experimental workflow for its study.

Figure 1. Metabolic activation pathway of N-Methyl-4-aminoazobenzene.

Figure 2. Experimental workflow for the study of N-HO-MAB.

Conclusion

The discovery of this compound was a pivotal moment in the history of chemical carcinogenesis. It provided a tangible link between the parent carcinogen and its ultimate reactive form, solidifying the theory of metabolic activation. The early research into its synthesis and properties, driven by the intellectual curiosity of scientists like the Millers, laid the groundwork for decades of research into the mechanisms of cancer induction by chemical agents. For today's researchers, this historical context not only illuminates the scientific journey but also underscores the importance of understanding metabolic pathways in drug development and toxicology. The in-depth study of such metabolites continues to be a cornerstone of modern cancer research and drug safety assessment.

Spectroscopic Profile of N-Hydroxy-4-(methylamino)azobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for N-Hydroxy-4-(methylamino)azobenzene and its structural analogs. Due to a lack of comprehensive, publicly available spectroscopic data for the specific molecule of this compound, this document presents representative data from closely related compounds, including 4-(methylamino)azobenzene and other hydroxy-substituted azobenzenes. This information is intended to serve as a reference for researchers in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data points for compounds structurally related to this compound. These data provide an indication of the expected spectral characteristics.

Table 1: 1H NMR Spectroscopic Data of Azobenzene Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

| Azobenzene | - | 7.91 (m, 4H, Ar-H), 7.52 (m, 6H, Ar-H) |

| 4-(Methylamino)azobenzene | - | Aromatic and methylamino proton signals would be expected in typical regions. |

| 2,4-dihydroxy-4'-nitroazobenzene | DMSO-d6 | Signals for aromatic protons and hydroxyl groups would be present. |

Table 2: 13C NMR Spectroscopic Data of Azobenzene Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-(Methylamino)azobenzene | - | Signals corresponding to the aromatic carbons and the methyl carbon would be observed.[1] |

| Azobenzene | - | 152.8, 131.1, 129.2, 122.9 |

| 4-(4-chlorophenyl)diazenyl)phenol | CDCl₃ | 116, 124, 125, 129, 136, 147, 151, 158[2] |

Table 3: IR Spectroscopic Data of Azobenzene Analogs

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Assignment |

| 4-Hydroxyazobenzene | - | 3540-3215 (broad) | O-H stretch (H-bonded)[3] |

| 4-Aminoazobenzene | - | - | N-H and N=N stretching bands would be characteristic.[4] |

| General Azobenzenes | - | ~1450 | N=N stretch[5][6] |

| 1600-1400 | Aromatic C=C stretching[7] | ||

| 3091-3030 | Aromatic C-H stretch[8] |

Table 4: UV-Vis Spectroscopic Data of Azobenzene Analogs

| Compound | Solvent | λmax (nm) | Transition |

| Azobenzene Derivatives | General | ~320-360 | π → π* (trans isomer) |

| ~440-450 | n → π* (trans and cis isomers)[9] | ||

| 1-N-methylamino-4'-nitroazobenzene | Methanol | 477 | π → π* (Charge Transfer)[10] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition for 1H NMR:

-

A standard single-pulse experiment is generally sufficient.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and the acquisition of 16-64 scans.

Data Acquisition for 13C NMR:

-

A proton-decoupled experiment is standard to obtain singlets for each unique carbon.

-

A larger spectral width (e.g., 0-220 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent, cast it onto a suitable IR-transparent window (e.g., NaCl or KBr plates), and allow the solvent to evaporate.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the solvent.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like azobenzenes.

Instrumentation: A dual-beam UV-Vis spectrophotometer is standard.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution in the same solvent to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU). This usually corresponds to a concentration in the range of 10⁻⁴ to 10⁻⁶ M.

Data Acquisition:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to serve as a blank.

-

Fill the second cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the solvent baseline.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

References

- 1. 4-(METHYLAMINO)AZOBENZENE(621-90-9) 13C NMR spectrum [chemicalbook.com]

- 2. actachemicamalaysia.com [actachemicamalaysia.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-AMINOAZOBENZENE(60-09-3) IR Spectrum [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. scienceworldjournal.org [scienceworldjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]

- 10. redalyc.org [redalyc.org]

- 11. pubs.acs.org [pubs.acs.org]

The Carcinogenic Cascade: A Technical Guide to N-Hydroxy-4-(methylamino)azobenzene Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the potential carcinogenicity of N-Hydroxy-4-(methylamino)azobenzene (N-OH-MAB) and its metabolites. N-methyl-4-aminoazobenzene (MAB), a hepatocarcinogenic azo dye, undergoes metabolic activation to exert its carcinogenic effects, primarily through the formation of N-OH-MAB. This document provides a comprehensive overview of the metabolic pathways, the formation of DNA adducts, quantitative data on carcinogenicity, and detailed experimental protocols for the analysis of these processes.

Metabolic Activation and Genotoxicity

The carcinogenicity of MAB is contingent upon its metabolic activation to reactive electrophiles that can covalently bind to cellular macromolecules, including DNA. The initial and critical step in this activation cascade is the N-hydroxylation of MAB to form N-OH-MAB.

The Metabolic Activation Pathway

The metabolic activation of MAB is a multi-step process involving several key enzymes. The pathway begins with the N-hydroxylation of MAB, followed by further activation of the resulting N-hydroxy metabolite.

-

N-hydroxylation: In rat liver microsomes, the N-hydroxylation of MAB to N-OH-MAB is catalyzed by both flavin-containing monooxygenase (FMO) and cytochrome P-450 (CYP) enzymes[1]. Specifically, a 3-methylcholanthrene-inducible form of cytochrome P-450, MC-P-448, has been shown to contribute to this reaction[1]. The microsomal N-oxidation of MAB is a reduced pyridine nucleotide- and oxygen-dependent reaction[2].

-

Sulfonation: The proximate carcinogen, N-OH-MAB, is further activated by sulfotransferases (SULTs). The sulfotransferase family 1A member 1 (SULT1A1) is a key enzyme in this process, catalyzing the sulfate conjugation of N-OH-MAB[3][4][5][6][7]. This reaction forms a highly reactive and unstable sulfuric acid ester, N-sulfonyloxy-N-methyl-4-aminoazobenzene.

-

DNA Adduct Formation: The unstable sulfuric acid ester readily dissociates to form a reactive nitrenium ion, which is the ultimate carcinogen. This electrophilic species can then attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts.

Quantitative Data on Carcinogenicity and DNA Adduct Formation

The carcinogenic potential of MAB and its metabolites has been evaluated in animal studies, with a focus on hepatocarcinogenesis. The formation of specific DNA adducts is a key biomarker of exposure and carcinogenic risk.

Tumor Incidence

Chronic administration of MAB and its metabolites has been shown to induce liver tumors in rats. A study on a structurally related compound, 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-CH2OH-DAB), a metabolite of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), provides valuable quantitative data on tumor incidence.

| Compound | Dosing Regimen | Observation Period | Tumor Incidence | Tumor Type | Reference |

| 3'-CH2OH-DAB | 2.51 mmol/kg in diet for 3 months | 6 months | High | Cholangiocellular and hepatocellular carcinomas | [8] |

| 3'-CH2OH-DAB | 2.51 mmol/kg in diet for 1 month | Not specified | Development of liver tumors | Cholangiocellular and hepatocellular carcinomas | [8] |

| N-methyl-4-aminoazobenzene (MAB) | 0.06% in diet for 5 weeks | 9 months post-treatment | 16/30 animals (53%) | Hepatocellular carcinomas | [9][10] |

| Control | Control diet | 9 months | 0/21 animals (0%) | - | [9][10] |

Table 1: Hepatocarcinogenicity of MAB and its metabolite in rats.

DNA Adduct Levels

Following the administration of MAB, several major DNA adducts are formed in the liver of rats. The levels of these adducts can be quantified and provide insights into the mechanisms of carcinogenesis.

| Adduct | Single Dose (8h post-dose) | Multiple Doses (4 doses) | Persistence | Reference |

| N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB) | ~70% of total adducts | ~25% of total adducts | Rapidly lost | [11][12] |

| 3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB) | ~25% of total adducts | ~51% of total adducts | Persistent | [11][12] |

| 3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB) | Not detected | ~23% of total adducts | Persistent | [9][10][12] |

Table 2: Relative proportions of MAB-DNA adducts in rat liver.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-OH-MAB carcinogenicity.

Enzymatic Hydrolysis of DNA for Adduct Analysis

This protocol describes the enzymatic digestion of DNA to individual nucleosides for subsequent analysis of DNA adducts by HPLC-MS/MS.

Materials:

-

DNA sample

-

Nuclease P1

-

Snake venom phosphodiesterase (Phosphodiesterase I)

-

Calf intestine alkaline phosphatase

-

Reaction buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.0)

-

Centrifugal filtration units (e.g., 3 kDa molecular weight cutoff)

Procedure:

-

Dissolve the DNA sample in sterile water.

-

Denature the DNA by heating in a boiling water bath for 5 minutes, followed by rapid cooling on ice.

-

Prepare an enzyme cocktail containing nuclease P1, phosphodiesterase I, and alkaline phosphatase in the appropriate reaction buffer.

-

Add the enzyme cocktail to the denatured DNA solution.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Terminate the reaction by adding an equal volume of chloroform and vortexing.

-

Centrifuge to separate the phases and collect the aqueous (upper) phase containing the digested nucleosides.

-

For further purification, pass the aqueous phase through a centrifugal filtration unit to remove any remaining enzymes or undigested macromolecules[13][14][15][16].

-

The resulting solution of deoxynucleosides is now ready for analysis by HPLC-MS/MS.

HPLC-MS/MS Analysis of MAB-DNA Adducts

This protocol outlines the general procedure for the separation and quantification of MAB-DNA adducts using high-performance liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents:

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Authentic standards of MAB-DNA adducts (C8-dG-MAB, N2-dG-MAB, N6-dA-MAB)

Procedure:

-

Inject the hydrolyzed DNA sample onto the C18 column.

-

Separate the nucleosides using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic adducts.

-

The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

-

The mass spectrometer is operated in positive ion mode.

-

Perform selected reaction monitoring (SRM) to specifically detect and quantify the MAB-DNA adducts. This involves selecting the protonated molecular ion ([M+H]+) of each adduct as the precursor ion and monitoring specific fragment ions produced by collision-induced dissociation.

-

Quantify the adducts by comparing the peak areas of the sample to a standard curve generated using authentic standards.

Conclusion

The metabolites of this compound, particularly the ultimate carcinogen formed after sulfonation, pose a significant carcinogenic risk due to their ability to form persistent DNA adducts. Understanding the metabolic activation pathways and the nature of the resulting DNA damage is crucial for assessing the carcinogenic potential of this and related compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, cancer research, and drug development. Further investigation into the specific roles of different CYP and SULT isoforms in the metabolism of N-OH-MAB will provide a more complete picture of its carcinogenic mechanism and may aid in the development of strategies to mitigate its harmful effects.

References

- 1. Role of cytochrome P-450 and flavin-containing monooxygenase in the N-hydroxylation of N-methyl-4-aminoazobenzene in rat liver: analysis with purified enzymes and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal N-oxidation of the hepatocarcinogen N-methyl-4-aminoazobenzene and the reactivity of N-hydroxy-N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SULT1A1 | DNAlysis [dnalife.academy]

- 4. SULT1A1 Monoclonal Antibody (OTI5F1) (MA5-25272) [thermofisher.com]

- 5. medrxiv.org [medrxiv.org]

- 6. Functional Genetic Variants in the 3′-Untranslated Region of Sulfotransferase Isoform 1A1 (SULT1A1) and Their Effect on Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SULT1A1 - Wikipedia [en.wikipedia.org]

- 8. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification of the DNA adducts formed in vitro from N-benzoyloxy-N-methyl-4-aminoazobenzene and in rat liver in vivo after administration of N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparison of the carcinogen-DNA adducts formed in rat liver in vivo after administration of single or multiple doses of N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA hydrolysis and adduct enrichment [bio-protocol.org]

- 14. Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hepatic Metabolism of N-hydroxy-N-methyl-4-aminoazobenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), a critical metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). The document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and includes visualizations to elucidate the complex biotransformation of this compound.

Introduction

N-methyl-4-aminoazobenzene (MAB) is a well-established hepatocarcinogen, the biological activity of which is dependent on its metabolic activation. A key step in this process is the N-oxidation of MAB to N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) within the liver.[1] This N-hydroxylated metabolite is a proximate carcinogen that can undergo further biotransformation to highly reactive electrophilic species capable of forming covalent adducts with cellular macromolecules, including DNA, RNA, and proteins, thereby initiating carcinogenesis.[1][2] Understanding the hepatic metabolism of N-HO-MAB is therefore crucial for elucidating the mechanisms of MAB-induced hepatocarcinogenesis.

Metabolic Pathways of N-hydroxy-N-methyl-4-aminoazobenzene

The metabolism of N-HO-MAB in the liver is a multifaceted process involving both bioactivation and detoxification pathways.

2.1.1. O-Sulfonation

A primary route for the bioactivation of N-HO-MAB is O-sulfonation, catalyzed by cytosolic sulfotransferases.[2][3] This reaction requires 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor.[2][3] The product of this reaction is the highly unstable and reactive sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate.[2][3]

This sulfate ester is a potent electrophile that readily reacts with nucleophiles:

-

With Guanosine: It reacts with guanosine to form N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene, a DNA adduct.[2]

-

With Methionine: It reacts with methionine to yield a sulfonium derivative that subsequently decomposes to 3-methylmercapto-N-methyl-4-aminoazobenzene.[2][3]

-

With Ribosomal RNA: It forms a bound derivative with ribosomal RNA.[2][3]

The formation of these adducts, particularly with nucleic acids, is considered a critical event in the initiation of cancer.

2.1.2. Further Oxidation

N-HO-MAB can be further oxidized, likely through a nitrone intermediate.[1][2][3] This can lead to the formation of other products, including N-hydroxy-4-aminoazobenzene and formaldehyde.[2][3] The nitrone generated from N-HO-MAB can react with double bonds in fatty acids, purines, and pyrimidines to form addition products.[1]

A competing pathway to bioactivation is the reduction of N-hydroxy arylamines back to their parent amines.[4] A microsomal NADH-dependent reductase can convert N-HO-MAB back to MAB.[4] This enzymatic reduction represents a detoxification mechanism, as it limits the availability of N-HO-MAB for conversion into reactive sulfuric acid esters.[4]

Quantitative Data on Hepatic Metabolism

The following tables summarize quantitative data on the hepatic metabolism of N-HO-MAB and related compounds.

Table 1: Hepatic N-HO-MAB Sulfotransferase Activity in Various Species

| Species | Relative Activity |

|---|---|

| Male Rat | > Female Rat, Male Rabbit, Male Guinea Pig, Male Mouse > Male Hamster |

Data sourced from multiple studies.[2][3]

Table 2: Relative Rates of PAPS-Dependent Esterification of N-Hydroxy Arylamines by Rat Liver Cytosol

| Substrate | Rate Relative to N-HO-MAB (%) |

|---|---|

| N-hydroxy-N-ethyl-4-aminoazobenzene | 20 to 50 |

| N-hydroxy-4-aminoazobenzene | 20 to 50 |

| N-hydroxy-1-naphthylamine | 20 to 50 |

| N-hydroxy-2-naphthylamine | 20 to 50 |

| trans-N-hydroxy-4-aminostilbene | Not Detected |

| N-hydroxy-2-aminofluorene | Not Detected |

| N-hydroxyaniline | Not Detected |

| N-hydroxy-N-methyl-N-benzylamine | Not Detected |

Data from a study on PAPS-dependent esterification.[2]

Table 3: Inhibition of MAB N-Hydroxylation in Liver Microsomes from 3-Methylcholanthrene-Treated Rats

| Inhibitor | Target Enzyme(s) | Inhibition of N-OH-MAB Formation (%) |

|---|---|---|

| Antibody against cyt. P-448 | Cytochrome P-448 | ~30 |

| Methimazole | Flavin-containing monooxygenase (FMO) | 65 |

| Methimazole + anti-NADPH-cytochrome P-450 reductase antibody | FMO and Cytochrome P-450 | 100 |

Data from a study on the role of FMO and Cytochrome P-450.[5]

Experimental Protocols

This section details the methodologies for key experiments in the study of N-HO-MAB metabolism.

-

Homogenization: Livers are perfused and homogenized in a buffered sucrose solution.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A 10,000 x g supernatant can be used for concerted N-oxidation and O-sulfonation reactions.[2]

-

Microsome Isolation: The supernatant is further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomes, which contain enzymes like cytochrome P-450 and flavin-containing monooxygenase.[5]

-

Cytosol Preparation: The resulting supernatant is the cytosolic fraction, containing soluble enzymes like sulfotransferases.[2]

-

Reaction Mixture: A typical reaction mixture contains hepatic cytosol, N-HO-MAB, PAPS (3'-phosphoadenosine 5'-phosphosulfate), and a nucleophilic trapping agent like methionine or guanosine in a suitable buffer.[2][3]

-

Incubation: The mixture is incubated at 37°C.

-

Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent.

-

Analysis: The formation of products, such as 3-methylmercapto-N-methyl-4-aminoazobenzene (from methionine trapping), is quantified using techniques like high-pressure liquid chromatography (HPLC).[3][5] The mean N-HO-MAB sulfotransferase activity in one study was reported as 4.7 ± 1.6 nmoles N-HO-MAB metabolized per minute per mg of protein.[3]

-

Reaction Mixture: This assay uses hepatic microsomes, MAB, and an NADPH-generating system (or reduced pyridine nucleotide) in an oxygenated buffer.[1]

-

Incubation: The mixture is incubated at 37°C.

-

Analysis: The formation of N-HO-MAB is measured. This can be done by analyzing for extractable reducing equivalents.[1] The role of specific enzyme families can be probed using selective inhibitors (e.g., methimazole for FMO) or antibodies against specific enzymes (e.g., anti-cytochrome P-448).[5]

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows.

Caption: Metabolic pathways of N-hydroxy-N-methyl-4-aminoazobenzene.

Caption: Experimental workflow for isolating hepatic fractions.

Caption: Bioactivation vs. Detoxification of N-HO-MAB.

Conclusion

The hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene is a pivotal determinant of the carcinogenicity of its parent compound, MAB. The balance between the bioactivation pathway, primarily through PAPS-dependent O-sulfonation to a highly reactive sulfuric acid ester, and detoxification pathways, such as enzymatic reduction back to MAB, dictates the extent of macromolecular damage and the likelihood of tumor initiation. A thorough understanding of the enzymes involved, their relative activities across different species, and the experimental methods to study these processes is essential for risk assessment and the development of potential chemopreventive strategies.

References

- 1. Microsomal N-oxidation of the hepatocarcinogen N-methyl-4-aminoazobenzene and the reactivity of N-hydroxy-N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cytochrome P-450 and flavin-containing monooxygenase in the N-hydroxylation of N-methyl-4-aminoazobenzene in rat liver: analysis with purified enzymes and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of N-Hydroxy-4-(methylamino)azobenzene with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-(methylamino)azobenzene is a key metabolite of the hepatocarcinogenic azo dye N,N-dimethyl-4-aminoazobenzene (DAB). Its reactivity with biological macromolecules, particularly proteins, is of significant interest in toxicology and drug development. This guide provides a comprehensive overview of the reactivity of this compound with various amino acids, summarizing known reactions, predicting likely interactions, and providing detailed experimental protocols for further investigation. The metabolic activation of this compound to a more reactive electrophile, such as a sulfate or acetyl ester, is a crucial step preceding its covalent binding to nucleophilic amino acid residues.[1][2] This binding can lead to the formation of protein adducts, which can serve as biomarkers for exposure and may play a role in the toxic and carcinogenic effects of the parent compound.[2][3]

Core Concepts: Metabolic Activation and Nucleophilic Attack

The reactivity of this compound with amino acids is largely dependent on its metabolic activation. In vivo, N-hydroxyarylamines are often converted to reactive esters (e.g., O-sulfonate or O-acetate esters) by sulfotransferases or acetyltransferases. These esters are unstable and can dissociate to form highly reactive nitrenium ions. These electrophilic species are then susceptible to attack by nucleophilic centers present in biological macromolecules.

The side chains of several amino acids contain potent nucleophiles, making them likely targets for adduction by activated this compound. The most probable amino acid residues to react are those with sulfur-containing (cysteine, methionine), nitrogen-containing (lysine, histidine), or aromatic hydroxyl (tyrosine) and indole (tryptophan) side chains.

Figure 1: General pathway of metabolic activation and amino acid adduction.

Reactivity with Specific Amino Acids

While comprehensive quantitative data for the reaction of this compound with all amino acids is not available in the literature, specific reactions have been documented, and others can be predicted based on chemical principles and studies with analogous compounds.

Methionine

The reaction of the metabolically activated form of this compound with methionine is well-documented. The sulfate ester of N-hydroxy-N-methyl-4-aminoazobenzene reacts with methionine to form a sulfonium derivative. This intermediate is unstable and decomposes to yield 3-methylmercapto-N-methyl-4-aminoazobenzene.

Figure 2: Reaction pathway with Methionine.

Cysteine

Cysteine, with its highly nucleophilic sulfhydryl group, is a prime target for electrophilic attack. Studies on analogous reactive metabolites of other carcinogens, such as N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-acetoxy-PhIP), have demonstrated the formation of stable covalent adducts with cysteine residues in peptides.[4] It is highly probable that activated this compound reacts readily with cysteine to form a stable thioether linkage.

Lysine and Histidine

The side chains of lysine (ε-amino group) and histidine (imidazole ring) are also nucleophilic and can be targets for adduction. The reactivity of these residues is pH-dependent, as their nucleophilicity is significantly enhanced in their unprotonated forms.

Tyrosine and Tryptophan

The aromatic side chains of tyrosine and tryptophan can undergo electrophilic substitution. While direct evidence for their reaction with this compound is scarce, the formation of adducts with these amino acids is plausible, particularly with the highly reactive nitrenium ion.

Data Presentation: Summary of Reactivity

The following table summarizes the known and predicted reactivity of this compound with key nucleophilic amino acids. Quantitative data, where available, is included.

| Amino Acid | Nucleophilic Center | Reaction Type | Product Type | Quantitative Data (Relative Reactivity) |

| Methionine | Thioether Sulfur | Nucleophilic Substitution | Sulfonium derivative (decomposes) | Documented reaction |

| Cysteine | Sulfhydryl Group | Nucleophilic Substitution | Thioether Adduct | Highly Probable (High) |

| Histidine | Imidazole Nitrogen | Nucleophilic Substitution | N-Adduct | Probable (Moderate) |

| Lysine | ε-Amino Group | Nucleophilic Substitution | N-Adduct | Probable (Moderate) |

| Tryptophan | Indole Ring | Electrophilic Substitution | C-Adduct | Possible (Low to Moderate) |

| Tyrosine | Phenolic Ring | Electrophilic Substitution | C-Adduct | Possible (Low) |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the reactivity of this compound with amino acids.

Protocol 1: In Vitro Reaction of this compound with Amino Acids

Objective: To generate and detect adducts of this compound with individual amino acids.

Materials:

-

This compound

-

Individual amino acids (e.g., L-cysteine, L-methionine, L-lysine, L-histidine, L-tryptophan, L-tyrosine)

-

3'-phosphoadenosine 5'-phosphosulfate (PAPS)

-

Rat liver cytosol (as a source of sulfotransferases)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mass spectrometer (LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), 1 mM of the target amino acid, 100 µM this compound, and 1 mg/mL rat liver cytosol protein.

-

Initiate the reaction by adding 1 mM PAPS.

-

Incubate the mixture at 37°C for 1 hour.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by HPLC-UV and LC-MS/MS.

Figure 3: Workflow for in vitro reaction analysis.

Protocol 2: HPLC Analysis of Reaction Products

Objective: To separate and quantify the unreacted this compound and its amino acid adducts.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and diode array detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 10% B (re-equilibration)

Detection:

-

Monitor at multiple wavelengths, including the absorbance maxima of this compound and its expected adducts (e.g., 320 nm and 450 nm).

Protocol 3: Mass Spectrometric Characterization of Adducts

Objective: To confirm the identity and structure of the amino acid adducts.

Instrumentation:

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI)

Procedure:

-

Inject the sample from Protocol 1 into the LC-MS/MS system.

-

Perform a full scan analysis in positive ion mode to identify the molecular ions of the potential adducts.

-

Conduct tandem MS (MS/MS) analysis on the parent ions of interest.

-

Fragment the parent ions using collision-induced dissociation (CID) and analyze the resulting fragment ions to elucidate the structure of the adduct and identify the site of modification on the amino acid.

Conclusion

This compound, upon metabolic activation, is a reactive species capable of forming covalent adducts with nucleophilic amino acids. The primary targets are likely to be methionine and cysteine, with potential reactivity towards histidine, lysine, tyrosine, and tryptophan. The formation of these protein adducts is a critical area of study for understanding the mechanisms of toxicity and carcinogenesis of aminoazo dyes. The experimental protocols provided in this guide offer a framework for the detailed investigation of these reactions, enabling researchers to further elucidate the molecular interactions of this important metabolite.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Hydroxy-4-(methylamino)azobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-(methylamino)azobenzene is a crucial metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). Understanding its formation, and bioactivation is critical in toxicological studies and drug development. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of this reactive metabolite in various biological matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of N-methyl-4-aminoazobenzene

N-methyl-4-aminoazobenzene undergoes metabolic activation in the liver, primarily catalyzed by microsomal cytochrome P450 enzymes, to form the proximate carcinogen this compound. This metabolite can then be further metabolized or can bind to macromolecules like DNA and proteins, leading to cellular damage and tumorigenesis.

Metabolic activation of N-methyl-4-aminoazobenzene.

Analytical Methods

A summary of the performance characteristics for the described analytical methods is presented below.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |

| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.1-0.5 ng/mL | ~1-5 ng/mL |

| Limit of Quantitation (LOQ) | ~15-30 ng/mL | ~0.5-1.5 ng/mL | ~5-15 ng/mL |

| Linearity (r²) | >0.995 | >0.998 | >0.996 |

| Recovery (%) | 85-105% | 90-110% | 80-100% |

| Precision (%RSD) | <15% | <10% | <15% |

Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte.

Experimental Protocol

1. Sample Preparation (from liver microsomes)

-

To 500 µL of microsomal incubation mixture, add 1 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: 30% to 70% B

-

10-12 min: 70% to 30% B

-

12-15 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

-

UV Detection: 350 nm (based on the characteristic n-π* transition of the azobenzene chromophore)[1][2]

3. Calibration Curve

Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and plot the peak area against the concentration to generate a calibration curve.

Workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the detection of low concentrations of this compound in complex biological matrices.

Experimental Protocol

1. Sample Preparation (from plasma)

-

To 100 µL of plasma, add 300 µL of methanol containing an internal standard (e.g., a stable isotope-labeled analog).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water.

2. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Hypothetical):

-

Analyte: Precursor ion (m/z) -> Product ion (m/z)

-

Note: The exact m/z values would need to be determined by infusing a standard of this compound.

-

3. Data Analysis

Quantification is performed using the multiple reaction monitoring (MRM) mode. The peak area ratio of the analyte to the internal standard is used for calibration and quantification.

Workflow for LC-MS/MS analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and thermal lability of this compound, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique for hydroxylamines.

Experimental Protocol

1. Sample Preparation and Derivatization

-

Perform an initial sample clean-up using liquid-liquid extraction (e.g., with ethyl acetate).

-

Evaporate the organic extract to dryness.

-

To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling, the sample is ready for injection.

2. GC-MS Conditions

-

GC System: Gas chromatograph with a mass selective detector

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

3. Data Analysis

Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a derivatized standard. Quantification can be achieved using selected ion monitoring (SIM) of characteristic fragment ions.

Considerations for Handling this compound

This compound is a reactive and potentially unstable metabolite. To ensure accurate analysis, the following precautions should be taken:

-

Sample Collection and Storage: Collect samples on ice and process them as quickly as possible. If storage is necessary, store at -80°C.

-

pH Control: Maintain a neutral or slightly acidic pH during sample preparation to minimize degradation.

-

Avoid High Temperatures: Use gentle heating during evaporation steps.

By following these detailed protocols, researchers can achieve reliable and sensitive detection of this compound, facilitating a better understanding of its role in toxicology and drug metabolism.

References

Application Notes and Protocols: N-Hydroxy-4-(methylamino)azobenzene as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a reactive metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). Its ability to interact with and modify biological macromolecules makes it a valuable molecular probe for studying the mechanisms of chemical carcinogenesis, DNA damage, and metabolic activation. Furthermore, the inherent photoswitchable nature of the azobenzene scaffold presents potential for its development as a photoresponsive tool in chemical biology and drug development. These application notes provide an overview of its potential uses, supported by experimental protocols and key data.

Principle Applications

N-HO-MAB can be utilized in several key research areas:

-

Probing DNA Damage and Repair Mechanisms: As a metabolite that can induce oxidative DNA damage, N-HO-MAB can be used to investigate the cellular response to chemical insults, including the activation of DNA repair pathways.

-

Investigating Metabolic Activation of Carcinogens: The enzymatic generation of N-HO-MAB from its parent compound can be studied to understand the role of specific enzymes, such as cytochrome P450s and flavin-containing monooxygenases, in the bioactivation of arylamine carcinogens.

-

Screening for Potential Chemopreventive Agents: N-HO-MAB can be used in cell-based assays to screen for compounds that inhibit its formation or protect against the DNA damage it induces.

-

Development of Photoswitchable Biological Tools: The azobenzene core of N-HO-MAB allows for photoisomerization between its trans and cis forms upon irradiation with light of specific wavelengths. This property can be exploited to create probes with light-controllable activity for studying enzyme function or cellular signaling with high spatiotemporal resolution.

Quantitative Data Summary

The following table summarizes key data for this compound and related compounds based on available literature.

| Property | Value/Observation | Reference Compound | Notes |

| Biological Activity | Induces unscheduled DNA synthesis in hepatocytes.[1] | N-hydroxy-4-aminoazobenzene | Suggests potential for DNA damage induction. |

| Can cause Cu(II)-mediated oxidative DNA damage.[2] | N-hydroxy-4-aminoazobenzene | Implicates involvement of reactive oxygen species. | |

| Photoisomerization | trans-to-cis isomerization upon visible light irradiation.[3] | 4-(methylamino)azobenzene | The cis isomer thermally reverts to the more stable trans isomer.[3] |

| Spectral Properties | Maximum absorption wavelength (λmax) around 477 nm in methanol. | 1-N-methylamino-4'-nitroazobenzene | The exact spectrum for N-HO-MAB may vary. |

Experimental Protocols

Protocol 1: In Vitro DNA Damage Assay using this compound

This protocol describes a method to assess the ability of N-HO-MAB to induce DNA strand breaks in isolated plasmid DNA.

Materials:

-

This compound (synthesis may be required, handle with extreme care as a potential carcinogen)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Copper(II) chloride (CuCl₂) solution (1 mM)

-

30% Hydrogen peroxide (H₂O₂)

-

Agarose

-

Gel loading dye

-

Ethidium bromide or other DNA stain

-

Agarose gel electrophoresis system

-

UV transilluminator and imaging system

Procedure:

-

Prepare a stock solution of N-HO-MAB in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Supercoiled plasmid DNA (final concentration 10-20 ng/µL)

-

TE buffer

-

CuCl₂ solution (final concentration 10-50 µM)

-

-

Add varying concentrations of N-HO-MAB to the reaction mixtures. Include a vehicle control (DMSO only).

-

Incubate the reaction mixtures at 37°C for 1-2 hours.

-

Stop the reaction by adding gel loading dye.

-

Analyze the DNA samples by agarose gel electrophoresis (e.g., 1% agarose gel).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the conversion of supercoiled DNA (form I) to nicked circular (form II) and linear (form III) DNA to assess the extent of DNA strand breaks.

Protocol 2: Cellular Unscheduled DNA Synthesis (UDS) Assay

This protocol outlines a method to measure DNA repair synthesis in cultured cells following treatment with N-HO-MAB.

Materials:

-

Primary hepatocytes or a suitable cell line (e.g., HepG2)

-

Cell culture medium

-

This compound

-

[³H]-Thymidine

-

Hydroxyurea

-

Scintillation fluid and counter

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubate the cells with hydroxyurea for 1 hour to inhibit replicative DNA synthesis.

-

Treat the cells with varying concentrations of N-HO-MAB in the presence of [³H]-thymidine for 2-4 hours. Include appropriate controls.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice.

-

Wash the precipitate with 5% TCA.

-

Solubilize the DNA with 0.3 M NaOH.

-

Neutralize the samples and add scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. An increase in [³H]-thymidine incorporation in non-S-phase cells is indicative of UDS.

Visualizations

Caption: Metabolic activation of N-methyl-4-aminoazobenzene.

Caption: Experimental workflow for assessing DNA damage.

Caption: Photoisomerization of this compound.

References

- 1. Unscheduled DNA synthesis induced by 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, and their derivatives in primary cultures of rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative DNA Damage Induced by an N‐Hydroxy Metabolite of Carcinogenic 4‐Dimethylaminoazobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization of the Dynamics of Photoinduced Crawling Motion of 4-(Methylamino)Azobenzene Crystals via Diffracted X-ray Tracking - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for the synthesis of N-Hydroxy-4-(methylamino)azobenzene acetate

Application Notes and Protocols for N-Hydroxy-4-(methylamino)azobenzene as a Sulfotransferase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a metabolite of the hepatocarcinogenic azo dye, N-methyl-4-aminoazobenzene. Its bioactivation is a critical area of study in toxicology and drug metabolism. A key step in this activation process is the O-sulfonation of the N-hydroxy group, a reaction catalyzed by cytosolic sulfotransferases (SULTs). This process generates a reactive sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate, which can form adducts with cellular macromolecules such as DNA, RNA, and proteins, leading to genotoxicity and tumorigenesis.[1] Understanding the role of N-HO-MAB as a substrate for SULTs is therefore essential for elucidating mechanisms of chemical carcinogenesis and for assessing the metabolic activation of related xenobiotics.